Product packaging for 2-Isocyanatopyridine(Cat. No.:CAS No. 4737-19-3)

2-Isocyanatopyridine

Cat. No.: B052835
CAS No.: 4737-19-3
M. Wt: 120.11 g/mol
InChI Key: CUIGSPBMMQWNLR-UHFFFAOYSA-N
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Description

2-Isocyanatopyridine is a highly reactive and versatile heterocyclic building block of significant interest in synthetic organic chemistry and chemical biology. Its primary research value lies in its role as an effective electrophile for the facile synthesis of ureas and thioureas upon reaction with amines and thiols, respectively. The electron-deficient pyridine ring adjacent to the isocyanate group enhances its reactivity compared to aliphatic isocyanates and serves as an excellent leaving group, enabling its use as a coupling reagent. This property is extensively exploited in bioconjugation strategies for modifying proteins, peptides, and other biomolecules, creating stable covalent linkages. Furthermore, this compound is a key precursor in pharmaceutical research for constructing complex molecular architectures, particularly those containing pyridyl-urea or pyridyl-thiourea motifs, which are common pharmacophores in medicinal chemistry. Its mechanism of action involves a nucleophilic addition reaction where the nucleophile (e.g., an amine nitrogen) attacks the electrophilic carbon of the isocyanate group, leading to the formation of a carbonyl-linked adduct with the simultaneous departure of the pyridine moiety, which can be tuned for specific reactivity. Researchers value this compound for its efficiency in introducing a stable, hydrogen-bonding capable urea bridge while offering a cleaner reaction profile. It is essential for developing new synthetic methodologies, labeled probes, and potential small-molecule therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O B052835 2-Isocyanatopyridine CAS No. 4737-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-5-8-6-3-1-2-4-7-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIGSPBMMQWNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341984
Record name 2-Isocyanatopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4737-19-3
Record name 2-Isocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isocyanatopyridine
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Advanced Synthetic Methodologies for 2 Isocyanatopyridine and Its Derivatives

Precursor Synthesis and Derivatization Strategies for 2-Isocyanatopyridine

The generation of this compound relies on the availability of suitably functionalized pyridine (B92270) precursors. Strategic synthesis and derivatization of these precursors are the foundational steps in accessing the target molecule.

2-Picoline (2-methylpyridine) serves as a common and cost-effective starting material for various pyridine derivatives. sigmaaldrich.com Its functionalization is a key strategy for producing precursors amenable to isocyanate formation. One of the most direct functionalization pathways is the oxidation of the methyl group to a carboxylic acid, yielding picolinic acid (pyridine-2-carboxylic acid). This transformation establishes the necessary carboxyl functional group at the 2-position, which is a direct precursor for the Curtius rearrangement. researchgate.net

Another functionalization route involves the reaction of 2-picoline with formaldehyde (B43269) to produce 2-hydroxyethylpyridine. google.com While not a direct precursor, this derivative opens up alternative synthetic routes where the alcohol can be further manipulated or replaced to install a group convertible to an isocyanate.

Two primary intermediates are central to the synthesis of this compound: picolinic acid and 2-aminopyridine (B139424).

Picolinic Acid Derivatives : As mentioned, the oxidation of 2-picoline is a primary route to picolinic acid. researchgate.net This carboxylic acid is the key substrate for the Curtius rearrangement, which provides a reliable method for its conversion to this compound.

2-Aminopyridine : This intermediate offers an alternative pathway to the isocyanate. The synthesis of aminopyridines can be achieved through methods such as the nitration of a pyridine ring followed by the chemical reduction of the nitro group. The resulting amino group can then be converted to the isocyanate functionality. This conversion is typically accomplished through phosgenation, using phosgene (B1210022) (COCl₂) or safer, solid surrogates like triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which eliminates hydrogen chloride to yield the final isocyanate.

IntermediatePrecursorKey TransformationReagents
Picolinic Acid2-PicolineOxidationOxidizing Agents (e.g., KMnO₄)
2-Aminopyridine2-Chloropyridine (B119429)Nitration & ReductionHNO₃/H₂SO₄, then H₂/Pd-C
This compound2-AminopyridinePhosgenationTriphosgene, Base
This compoundPicolinic AcidCurtius RearrangementDPPA or SOCl₂/NaN₃

Synthesis of 2-Picoline and Subsequent Functionalization Pathways

Curtius Rearrangement and Analogous Routes for this compound Synthesis

The Curtius rearrangement is a cornerstone reaction in the synthesis of isocyanates from carboxylic acids. nih.gov It is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate and nitrogen gas. lscollege.ac.inorganic-chemistry.org The reaction is known for its high tolerance of various functional groups and proceeds with the retention of stereoconfiguration. nih.govwikipedia.org

The application of the Curtius rearrangement to synthesize this compound begins with picolinic acid. The process involves several key steps:

Activation of the Carboxylic Acid : Picolinic acid is first converted to a more reactive derivative, typically an acyl chloride, by reacting it with an agent like thionyl chloride (SOCl₂).

Formation of the Acyl Azide : The activated acyl derivative is then reacted with an azide source, such as sodium azide (NaN₃), to form the corresponding picolinoyl azide. nih.gov

Rearrangement to Isocyanate : The picolinoyl azide is subsequently heated in an inert solvent. This induces the rearrangement, where the molecule loses a molecule of dinitrogen (N₂) gas and the pyridyl group migrates to the nitrogen atom, forming this compound. researchgate.net

Modern variations of this procedure often employ reagents like diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid directly to the isocyanate without the need to isolate the potentially explosive acyl azide intermediate. lscollege.ac.innih.gov Infrared spectroscopy can be used to monitor the reaction, tracking the disappearance of the characteristic azide signal (around 2140 cm⁻¹) and the appearance of the isocyanate signal (around 2260 cm⁻¹). rsc.org

Pyridyl isocyanates are often reactive and can be prone to dimerization or trimerization. researchgate.net The electronic nature of substituents on the pyridine ring plays a critical role in the stability and isolability of the isocyanate product.

From Acyl Azides to Pyridyl Isocyanates

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. In the context of this compound synthesis, these principles are applied to reduce hazardous reagents, minimize waste, and improve energy efficiency. scielo.br

One significant step towards a "greener" synthesis is the replacement of highly toxic and gaseous phosgene with safer liquid or solid alternatives like diphosgene or triphosgene for converting 2-aminopyridine to the isocyanate.

One-pot syntheses, which combine multiple reaction steps into a single operation, represent another key green chemistry strategy. The use of reagents like diphenylphosphoryl azide (DPPA) or propylphosphonic anhydride (B1165640) (T3P®) to mediate the Curtius rearrangement allows for the direct conversion of carboxylic acids to carbamates (by trapping the isocyanate with an alcohol) in a single vessel. organic-chemistry.org This approach avoids the isolation of intermediates, reduces solvent usage, and simplifies purification procedures, thereby minimizing chemical waste.

Furthermore, the development of catalytic methods is a central goal of green chemistry. While catalysis in Curtius rearrangements can be challenging, the use of Lewis acids has been shown to lower the decomposition temperature required for the rearrangement, thereby saving energy and potentially increasing the yield of the desired isocyanate. lscollege.ac.in The exploration of mechanochemical methods, such as ball milling or vortex mixing, which can promote reactions in the absence of bulk solvents, also represents a promising frontier for the green synthesis of heterocyclic compounds. scielo.br

Mechanochemical Synthesis Techniques for Pyridyl Isocyanates

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable alternative to traditional solvent-based synthesis. nih.gov Techniques such as manual grinding and automated ball milling offer solvent-free or reduced-solvent conditions, leading to quantitative synthesis of ureas and related compounds without the generation of significant byproducts. inflibnet.ac.in While direct mechanochemical synthesis of this compound itself is not extensively documented in the provided results, the principles have been successfully applied to the synthesis of its derivatives, such as ureas, which are formed from the reaction of an amine with an isocyanate. inflibnet.ac.in For instance, the solvent-free coupling of 3-aminopyridine (B143674) and 4-methylphenyl isocyanate via ball milling yields the corresponding urea (B33335) in a significantly shorter reaction time (30-60 minutes) compared to conventional solution-based methods (12 hours). inflibnet.ac.in This approach highlights the potential for developing more direct and efficient mechanochemical routes for pyridyl isocyanates.

Solvent-Free and Reduced Waste Methodologies

Solvent-free and reduced-waste synthetic methods are central to the principles of green chemistry. soton.ac.uk Several approaches have been developed for the synthesis of pyridine derivatives that align with these principles, including catalyst-free and solvent-free reactions. epo.org For example, a novel solvent- and halide-free method has been developed for the synthesis of pyridine-2-yl substituted ureas, which are direct derivatives of this compound, through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. slideshare.net This atom-economical approach is suitable for a wide range of substrates, including those with sensitive functional groups, and provides good to high yields (63-92%). slideshare.net The synthesis of thioamidoguanidine derivatives has also been achieved under solvent-free grinding conditions, demonstrating the versatility of these methods. uwindsor.ca Furthermore, adaptations of established methods, like the Kröhnke synthesis of terpyridines, have been modified to reduce solvent use by reacting neat reagents in the presence of a base. rsc.org

Scalable Synthesis Protocols and Industrial Research Implications

The development of scalable synthesis protocols is crucial for the industrial application of chemical compounds. While highly detailed, large-scale industrial processes for this compound are often proprietary, research into scalable methods for related compounds provides insight into potential industrial routes. For instance, a scalable synthesis of 5,5′-dibromo-2,2′-bipyridine, a key intermediate for functional materials, has been developed and is suitable for producing tens of grams of the product. ambeed.com The development of continuous flow processes, such as a continuous flow Curtius rearrangement, offers a safe and scalable method for producing isocyanates. ethz.ch This technology has been successfully applied on a 40 kg scale for the synthesis of a developmental drug candidate, highlighting its industrial viability. ethz.ch Such methodologies are critical for overcoming the challenges of scaling up laboratory syntheses, where reaction kinetics and mechanisms can differ significantly. The economic and operational simplicity of these scalable processes promotes their application in large-scale industrial catalysis and materials science.

Synthetic Strategies for Substituted 2-Isocyanatopyridines

The synthesis of halogenated isocyanatopyridines often involves a multi-step process. A common precursor for these compounds is a halogenated aminopyridine. For example, the synthesis of 2-chloro-4-aminopyridine can be achieved by starting with 2-chloropyridine. The process involves oxidation to 2-chloropyridine oxide, followed by nitration to yield 2-chloro-4-nitropyridine (B32982) oxide, and subsequent reduction to 2-chloro-4-aminopyridine. The resulting amino group can then be converted to the isocyanate functionality.

An alternative route for synthesizing compounds like 2-chloro-5-isocyanatopyridine (B55593) involves the conversion of the corresponding amine, 2-chloro-5-aminopyridine, using phosgene or its safer equivalent, triphosgene. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming an intermediate that eliminates HCl to yield the isocyanate. Yields for this conversion are typically in the range of 70-85% after purification.

PrecursorReagentProductYield
2-Chloro-5-aminopyridineTriphosgene2-Chloro-5-isocyanatopyridine70-85%

The introduction of a nitro group to the pyridine ring has been shown to stabilize the otherwise highly reactive isocyanate group. This increased stability allows for the isolation and study of nitropyridyl isocyanates as valuable synthetic intermediates. The preparation of these compounds, such as 3-nitro-4-pyridyl isocyanate and 5-nitro-2-pyridyl isocyanate, is typically achieved through a Curtius rearrangement of the corresponding acyl azides. These acyl azides are, in turn, prepared from the corresponding nitropyridine carboxylic acids or their esters.

The stability of nitropyridyl isocyanates is influenced by the position of the nitro group. For instance, 3-nitro-4-pyridyl isocyanate can be stored in a dry solution at room temperature for several weeks. In contrast, 5-nitro-2-pyridyl isocyanate is less stable and is best used immediately for subsequent synthetic transformations. The electron-withdrawing nature of the nitro group reduces the basicity of the pyridine nitrogen, which in turn decreases the rate of dimerization or trimerization, a common decomposition pathway for unsubstituted pyridyl isocyanates.

CompoundStability
3-Nitro-4-pyridyl isocyanateStable in dry solution for several weeks at room temperature.
5-Nitro-2-pyridyl isocyanateLess stable, should be used immediately for synthesis.

Other Substituted Isocyanatopyridine Derivatives

The synthetic strategies for this compound can be adapted to produce a variety of substituted analogs, allowing for the fine-tuning of the molecule's properties for various applications. The introduction of different functional groups onto the pyridine ring can be achieved either before or after the formation of the isocyanate group. Key examples include the preparation of halogenated and nitrated derivatives.

A significant derivative is 2-chloro-5-isocyanatopyridine . A common synthetic route to this compound begins with the appropriate substitution of the pyridine ring before the isocyanate group is introduced. The process typically starts with 2-chloro-5-aminopyridine as the key precursor. This aminopyridine can be synthesized by first nitrating 2-chloropyridine to get 2-chloro-5-nitropyridine, which is then reduced to the amine. The conversion of the amino group of 2-chloro-5-aminopyridine to the isocyanate is frequently accomplished through phosgenation, using reagents like triphosgene in an anhydrous solvent such as dichloromethane. This reaction is carefully controlled, often starting at low temperatures (0°C) and then proceeding at room temperature, to yield the desired 2-chloro-5-isocyanatopyridine. Reported yields for this conversion are typically in the range of 70–85%.

Another important class of derivatives is the nitropyridyl isocyanates . dissercat.com The synthesis of these compounds also generally involves the phosgenation of a corresponding nitropyridyl amine. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the precursor amine and the resulting isocyanate.

The general principle for creating these derivatives often involves the in situ generation of the isocyanate from a substituted aminopyridine. This is commonly achieved using phosgene or its safer equivalent, triphosgene, in the presence of a non-nucleophilic base. nih.gov The resulting substituted isocyanatopyridine can then be used directly in subsequent reactions, such as addition reactions with nucleophiles like amines or alcohols to form ureas and carbamates, respectively. nih.govacs.org For instance, this compound has been reacted with 5-nitrothiazol-2-amine to synthesize specific urea analogues. acs.org This modular approach allows for the creation of a diverse library of compounds based on the substituted isocyanatopyridine scaffold.

Table 1: Synthesis of Substituted this compound Derivatives

Derivative NamePrecursorReagentsTypical Yield
2-Chloro-5-isocyanatopyridine2-Chloro-5-aminopyridineTriphosgene, Dichloromethane70-85%
Nitropyridyl isocyanatesNitropyridyl aminePhosgene or TriphosgeneNot specified

Reactivity and Reaction Mechanisms of 2 Isocyanatopyridine

Nucleophilic Additions to the Isocyanate Group

The core reactivity of 2-isocyanatopyridine involves the addition of nucleophiles to the central carbon of the isocyanate group. This carbon is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, leading to a charge-separated intermediate. This is followed by a proton transfer to the nitrogen atom, resulting in the final, stable addition product.

The reaction of this compound with various nucleophiles provides straightforward access to important classes of compounds such as carbamates, ureas, and other N-acyl derivatives. These reactions are typically efficient and proceed under mild conditions.

Carbamates: Alcohols and phenols react with this compound to form pyridyl carbamates. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. wikipedia.orgorganic-chemistry.org This transformation is fundamental in the synthesis of polyurethanes and as a method for introducing a protected amine functionality. wikipedia.org

Ureas: Amines, both primary and secondary, readily react with this compound to yield substituted ureas. organic-chemistry.orgcommonorganicchemistry.com This reaction is highly efficient and is a common method for forming C-N bonds. The resulting pyridyl-ureas are scaffolds of interest in medicinal chemistry. The reaction proceeds via the nucleophilic addition of the amine's nitrogen to the isocyanate. commonorganicchemistry.com

N-Acyl Derivatives: Carboxylic acids can react with isocyanates, though this can lead to complex outcomes. The initial adduct can be unstable and may decompose. However, isocyanates are key intermediates in the Curtius rearrangement, which starts from an acyl azide (B81097) (derived from a carboxylic acid) and yields an isocyanate that can be trapped by various nucleophiles to form amides, carbamates, or ureas. wikipedia.orgorganic-chemistry.org

The general transformation for these reactions is summarized in the table below.

Nucleophile (Nu-H)ReactantProduct ClassGeneral Structure
AlcoholR'-OHCarbamate (B1207046)Pyridyl-NH-C(O)O-R'
AmineR'R''NHUrea (B33335)Pyridyl-NH-C(O)NR'R''

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing structural elements of all components, are highly valued for their efficiency and complexity-building potential.

While the classical Ugi four-component reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (-N≡C), not an isocyanate (-N=C=O), isocyanates can participate in other types of MCRs. beilstein-journals.orgnih.gov

A significant MCR involving isocyanates is the formation of tetrazoles. The reaction of this compound with an azide source, such as sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), can be considered a multicomponent process that yields 5-substituted tetrazoles. researchgate.net The reaction likely proceeds via the nucleophilic addition of the azide anion to the electrophilic carbon of the isocyanate group. This forms a linear azido-carboxamide intermediate which can undergo an intramolecular cyclization to form the stable 5-(pyridin-2-ylamino)-1H-tetrazole ring after protonation. nih.gov This transformation is a powerful method for creating tetrazole moieties, which are recognized as important bioisosteres for carboxylic acids in drug design. researchgate.net

A review of the scientific literature indicates that the Gewald reaction, a multicomponent process for synthesizing polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, does not involve isocyanates as reactants. researchgate.netumich.edu Therefore, information regarding a Gewald-type reaction involving this compound is not available.

The Passerini three-component reaction is defined by the reaction of a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide. organic-chemistry.orgwikipedia.org The reaction produces an α-acyloxy amide. Scientific literature does not support the participation of isocyanates like this compound as a standard component in this reaction. Thus, information on a Passerini reaction involving this compound is not available.

The formation of urethanes (carbamates) and ureas from this compound are classic examples of nucleophilic addition-elimination type mechanisms at a heteroallene system.

Urethane (B1682113) Formation (from Alcohols): The reaction between this compound and an alcohol (R'-OH) proceeds through a well-established mechanism.

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the isocyanate group.

Intermediate Formation: This attack breaks the C=N pi bond, pushing the electrons onto the nitrogen atom, which creates a zwitterionic or proton-transfer intermediate.

Proton Transfer: A proton is transferred from the oxygen (originally from the alcohol) to the nitrogen. This step is often rapid and can be facilitated by the solvent or other species in the mixture.

Product Formation: The final product is a stable N-pyridylcarbamate (urethane). wikipedia.org

The general mechanism is depicted below:

Pyridyl-N=C=O + R'-OH → [Intermediate] → Pyridyl-NH-C(=O)-OR'

Urea Formation (from Amines): The mechanism for the reaction with a primary (R'-NH₂) or secondary (R'R''NH) amine is analogous to urethane formation.

Nucleophilic Attack: The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: A zwitterionic intermediate is formed where the amine nitrogen bears a positive charge and the isocyanate nitrogen gains a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs from the newly added nitrogen to the isocyanate nitrogen.

Product Formation: This results in the formation of a highly stable, substituted urea. commonorganicchemistry.comnih.gov

The reactivity in these additions is influenced by the electronic properties of both the nucleophile and the isocyanate. The electron-withdrawing nature of the 2-pyridyl group on this compound enhances the electrophilicity of the isocyanate carbon, making it highly susceptible to attack by nucleophiles like amines and alcohols.

Multicomponent Reactions (MCRs) Involving this compound

Gewald-Type Reactions

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. This compound, with its reactive isocyanate group, can participate in various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental reaction for forming six-membered rings. libretexts.orgsigmaaldrich.comebsco.com It involves the reaction of a conjugated diene (a system with four π-electrons) with a dienophile (a system with two π-electrons). libretexts.orgmasterorganicchemistry.com In the context of this compound, the pyridine (B92270) ring itself can act as the diene component, particularly in hetero-Diels-Alder reactions which are useful for synthesizing six-membered heterocyclic rings. sigmaaldrich.comchim.it The reactivity in these reactions is often enhanced when the diene is electron-rich and the dienophile is electron-poor. ebsco.com

Research has shown that 2-pyrone, a heterocycle with a conjugated diene motif, is a privileged diene in Diels-Alder reactions and has been extensively used in the synthesis of complex natural products. sioc-journal.cn The isocyanate group in this compound can influence the electronic properties of the pyridine ring, affecting its reactivity as a diene. For instance, the presence of an electron-withdrawing group, such as a cyano group on a pyridazine (B1198779) ring, was found to be essential for an intramolecular [4+2] cycloaddition to occur. mdpi.com

Vinyldiazo compounds can undergo photoinduced formal [4+2]-cycloaddition reactions to construct heterocyclic and bicyclic rings with high selectivity. rsc.org While direct examples involving this compound are not prevalent in the provided search results, the principles of [4+2] cycloadditions suggest its potential participation as a diene or dienophile, depending on the reaction partner and conditions. libretexts.orglibretexts.orgresearchgate.net

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgijrpc.com This type of reaction is a key method for the synthesis of various five-membered heterocycles. wikipedia.orgorganic-chemistry.org A well-known example is the Huisgen 1,3-dipolar cycloaddition between an organic azide and an alkyne, which yields a 1,2,3-triazole. wikipedia.orgwikipedia.org This reaction, often catalyzed by copper(I), is a prominent "click chemistry" reaction due to its reliability and mild reaction conditions. youtube.commasterorganicchemistry.comnih.gov

Organic azides are highly versatile compounds that readily participate in 1,3-dipolar cycloadditions. mdpi.com The reaction of nitropyridyl isocyanates with azides has been investigated, indicating that the isocyanate moiety can participate in such cycloadditions. researchgate.net The reactivity of the azide allows for the retention of the C–N3 bond during certain reactions, including cycloadditions. sioc-journal.cn The reaction involves the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile in a concerted, pericyclic process. organic-chemistry.org

In the reaction of an azide with an alkyne, a copper catalyst is often used to promote a stepwise mechanism, leading to high regioselectivity. organic-chemistry.orgyoutube.com The reaction can also proceed with alkenes to form triazolines. wikipedia.org The versatility of this reaction has been demonstrated in the synthesis of metallo-triazaphospholes through the cycloaddition of metal cyaphide complexes with organic azides. nih.gov While specific examples with this compound are not detailed, the general reactivity of isocyanates and azides in 1,3-dipolar cycloadditions suggests this is a feasible reaction pathway. mdpi.comresearchgate.net

[4+2] Cycloadditions

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. mdpi.comeie.gr

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. diva-portal.orgwiley.comamazon.commdpi.com The Sonogashira coupling, for instance, is an effective method for forming sp-sp2 carbon-carbon bonds by reacting terminal alkynes with aryl or vinyl halides. scirp.org

N-aryl-2-aminopyridines are known to readily form stable complexes with metals due to the directing effect of the pyridyl group, which facilitates cyclization and functionalization reactions. rsc.org This suggests that this compound, with its pyridine nitrogen, could also act as a directing group in metal-catalyzed C-H functionalization reactions. beilstein-journals.org Palladium catalysis is typically divided into Pd(0) and Pd(II) catalyzed reactions, with the latter often involving the formation of an organopalladium species via transmetalation. diva-portal.org

Palladium-catalyzed reactions have been developed for various substrates, including additions to unsaturated functional groups like nitriles and isocyanides. diva-portal.orgrsc.org For example, a palladium-catalyzed tandem reaction of 2-chloroquinoline-3-carbaldehydes with isocyanides has been reported to form various quinoline (B57606) derivatives through C-C and C-N bond formation in a one-pot procedure. rsc.org While direct cross-coupling examples with this compound are not explicitly detailed, the extensive research on palladium-catalyzed reactions of pyridine derivatives and isocyanides points to its potential as a substrate in such transformations. scirp.orgrsc.orgrsc.org

Metal-catalyzed cyclization reactions are efficient methods for constructing carbocyclic and heterocyclic ring systems. mdpi.com Transition metal complexes can activate and selectively functionalize organic substrates, leading to the formation of new rings. mdpi.combeilstein-journals.org

Palladium catalysts have been used for the intramolecular C-H arylation of pyridine amides to synthesize fused nitrogen-containing heterocycles. beilstein-archives.orgbeilstein-journals.org In these reactions, a palladium catalyst, often in the presence of a phosphine (B1218219) ligand, promotes the cyclization of an N-aryl-2-carboxyamide derivative. beilstein-archives.orgbeilstein-journals.org The reactivity can be influenced by the specific pyridine derivative and the reaction conditions. beilstein-journals.org

Metal-free cyclization reactions of 2-isocyanobiaryls have also been developed for the synthesis of phenanthridine (B189435) frameworks, highlighting the inherent reactivity of the isocyano group in cyclization processes. nih.gov Furthermore, metal-catalyzed intramolecular dehydrogenative cyclizations are known to produce various heterocyclic compounds. researchgate.net For instance, copper-catalyzed dehydrogenative cyclization of N,N-disubstituted hydrazones yields substituted pyrazoles. researchgate.net Catalytic cyclizations can also be achieved with other metals like rhodium and osmium for the synthesis of isoquinolones and benzothiazines, respectively. mdpi.com

The following table summarizes selected examples of catalytic cyclization reactions leading to heterocyclic systems.

CatalystReactantsProduct TypeRef.
Pd(OAc)2/PPh32-quinolinecarboxyamide derivativeFused N-heterocycle beilstein-journals.org
Ru-catalystS-phenyl sulfoximine (B86345) and α-benzoyl sulfoxonium ylide1,2-benzothiazine mdpi.com
Os(II)-catalystN-methoxybenzamides and alkynesIsoquinolone mdpi.com
Ir(III)-catalystSulfoximines and diazocarbonyl compounds1,2-benzothiazine mdpi.com
Mn-catalystKetones and isocyanatesPyrrolopyridine derivative mdpi.com
Cu(I)-catalysto-halobenzoic acids and 1,3-diketones3-substituted isocoumarin organic-chemistry.org

Cross-Coupling Reactions

Radical Reactions of the Isocyanate Moiety

Radical reactions offer a complementary approach to ionic reactions for bond formation and functionalization. libretexts.org The isocyanate group, while often reacting via nucleophilic addition to its electrophilic carbon, can also participate in radical reactions. wikipedia.org

The addition of radicals to isocyanates is a known, though less common, transformation. acs.org For example, visible-light photoredox catalysis can generate α-aminoalkyl radicals from tertiary amines, which then undergo nucleophilic radical addition to aryl isocyanates to form α-amino amides. acs.org This process involves the formation of a new C-C bond and an α-amino amido radical intermediate. acs.org

The reactivity of isocyanides, which are isoelectronic with isocyanates, in radical reactions has been more extensively studied. beilstein-journals.orgresearchgate.net Radical addition to isocyanides generates imidoyl radicals as key intermediates, which can undergo further addition and cyclization reactions. beilstein-journals.org For instance, the radical addition of thiols to isocyanides, initiated by AIBN, proceeds via a radical chain mechanism to form thioformimidates. beilstein-journals.orgusm.edu Radical cyclization of 2-isocyanobiaryls is an effective method for synthesizing phenanthridine derivatives, proceeding through an imidoyl radical intermediate. beilstein-journals.org

The regioselectivity of radical attack on isocyanates has been investigated using mass spectrometry and DFT calculations, showing that the nature of the products depends on the specific reactants and conditions. rsc.org While the direct study of radical reactions on this compound is limited in the provided results, the established reactivity of the isocyanate and isocyanide functional groups in radical processes suggests that this compound could undergo similar transformations. beilstein-journals.orgacs.org

Addition of Heteroatom Radicals to Form Imidoyl Radicals

The reaction of isocyanides, such as this compound, with heteroatom radicals is a valuable method for constructing complex nitrogen-containing molecules. beilstein-journals.orgrsc.org The fundamental step in this process is the addition of a heteroatom-centered radical (E•) to the terminal carbon atom of the isocyanate group. rsc.org This addition is highly efficient and results in the formation of a nitrogen-centered imidoyl radical intermediate. beilstein-journals.orgrsc.org

The generation of the initial heteroatom radical can be achieved through several methods, including:

Hydrogen abstraction: Using an initiator like 2,2'-azobis(isobutyronitrile) (AIBN) to abstract a hydrogen atom from a heteroatom-hydrogen bond (E-H). beilstein-journals.org

Homolytic cleavage: The breaking of a heteroatom-heteroatom bond (E-E) through heat or photoirradiation. beilstein-journals.org

Photoredox catalysis: Employing a photocatalyst to facilitate a redox reaction that generates the radical species. researchgate.net

Once formed, the heteroatom radical adds to the isocyanide carbon, producing the key imidoyl radical. beilstein-journals.org This intermediate is not typically isolated but proceeds to undergo further reactions. rsc.org

Intramolecular Cyclization Pathways

Following its formation, the imidoyl radical is a versatile intermediate that can participate in subsequent cyclization steps, particularly in substrates with appropriate structural features. rsc.org These radical cascade reactions are powerful tools for synthesizing various nitrogen-containing heterocycles. rsc.org

In a typical pathway, the imidoyl radical undergoes an intramolecular cyclization by attacking another unsaturated site within the same molecule, such as an aromatic ring. rsc.org This step leads to the formation of a new ring structure, yielding a cyclohexadienyl-type radical intermediate. rsc.org The reaction cascade is often completed by an oxidation or hydrogen abstraction step, which rearomatizes the system and affords the final, stable heterocyclic product. beilstein-journals.org This methodology has been successfully applied to the synthesis of complex structures like phenanthridines, indoles, and quinolines from corresponding isonitrile precursors. rsc.org

Hydrolysis Pathways and Products of this compound

The isocyanate group is highly susceptible to hydrolysis in the presence of water. The reaction of this compound with water proceeds through a well-established mechanism for isocyanates.

Formation of Carbamic Acid: The initial step is the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the isocyanate group. This addition forms an unstable carbamic acid derivative (pyridin-2-ylcarbamic acid).

Decarboxylation to Amine: The carbamic acid intermediate readily undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding pyridin-2-amine. researchgate.net

Urea Formation: The resulting pyridin-2-amine is nucleophilic and can react with a second molecule of unreacted this compound. This reaction leads to the formation of a stable, symmetrical urea, 1,3-di(pyridin-2-yl)urea. researchgate.netresearchgate.net In some cases, the initial carbamic acid can react with the amine before decarboxylation, or the amine can react with the isocyanate to form pyridin-2-ylurea. nih.gov

The primary products of the complete hydrolysis of this compound are pyridin-2-amine and 1,3-di(pyridin-2-yl)urea. researchgate.net

Dimerization and Trimerization Tendencies of 2-Isocyanatopyridines

Six-membered heterocyclic isocyanates, including this compound, exhibit a strong tendency to undergo self-condensation reactions to form dimers and trimers, especially in the absence of other nucleophiles or at elevated temperatures. researchgate.net

Dimerization: Two molecules of this compound can react with each other in a [2+2] cycloaddition to form a four-membered uretidinedione (also known as a diazetidine) ring. This dimer contains two nitrogen and two carbon atoms in the ring. researchgate.net

Trimerization: A more common and often more stable product is the trimer, which is an isocyanurate. researchgate.net Three molecules of this compound can cyclize to form a highly stable, six-membered 1,3,5-triazinane-2,4,6-trione ring. This trimerization can be a significant side reaction during synthesis or storage. researchgate.netresearchgate.net For some pyridyl isocyanates, the trimer is the only product isolated when synthesis is attempted via methods like the Curtius rearrangement of an acyl azide. researchgate.netresearchgate.net The propensity for these reactions is influenced by substituents on the pyridine ring; strong electron-withdrawing groups can reduce the tendency for di- and trimerization. researchgate.net

Reaction Summary

Reaction TypeReactantsKey Intermediate(s)Final Product(s)
Hydrolysis This compound, WaterPyridin-2-ylcarbamic acidPyridin-2-amine, 1,3-di(pyridin-2-yl)urea
Dimerization This compound (x2)-1,3-di(pyridin-2-yl)uretidinedione
Trimerization This compound (x3)-1,3,5-tri(pyridin-2-yl)-1,3,5-triazinane-2,4,6-trione

Applications of 2 Isocyanatopyridine in Advanced Chemical Synthesis

Building Block in Organic Synthesis for Complex Molecules

2-Isocyanatopyridine is a valuable and versatile building block in organic synthesis, primarily due to the high reactivity of its isocyanate functional group. This reactivity allows it to readily participate in a variety of chemical transformations, making it an essential intermediate for the construction of complex molecular architectures. biosynth.comcymitquimica.com Its utility is particularly pronounced in the synthesis of heterocyclic compounds and as a precursor for molecules with significant pharmacological activity. The pyridine (B92270) ring within its structure also offers opportunities for further functionalization, adding to its synthetic potential.

The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and compounds with active methylene (B1212753) groups. researchgate.net This reactivity is the foundation for its widespread use in creating a diverse array of more complex molecules. researchgate.net

The electrophilic nature of the isocyanate group in this compound makes it a key reagent for the synthesis of various nitrogen-containing heterocyclic systems. researchgate.net These heterocyclic frameworks are core components of many biologically active molecules and functional materials. mdpi.com

While direct, one-step syntheses of pyrimidine (B1678525) derivatives from this compound are not extensively documented in the provided literature, the inherent reactivity of the isocyanate group suggests its potential in multi-step synthetic pathways. Isocyanates are known to react with compounds containing active methylene groups, which are common precursors in pyrimidine synthesis. researchgate.netegyankosh.ac.in For instance, the reaction of an isocyanate with a β-keto ester or a malonic ester derivative can form an intermediate that, upon cyclization with an amidine or a similar N-C-N fragment, would yield a pyrimidine ring. bu.edu.eg

The synthesis of fused pyrimidine systems like pyrano[2,3,d]pyrimidines often involves a multi-component reaction, typically condensing an aldehyde, malononitrile, and a barbituric acid derivative. nih.govresearchgate.netijmrhs.com Although not a direct starting material in these common routes, this compound could be envisioned as a precursor to a more complex reactant that could then participate in such cyclization reactions to form pyranopyrimidine structures. chemmethod.com

Imidazopyridines are an important class of nitrogen-containing heterocycles with a wide range of pharmaceutical applications. imist.ma The synthesis of imidazopyridines can be achieved through various methods, often starting from 2-aminopyridine (B139424) derivatives. mdpi.come3s-conferences.org For example, the condensation of a 2-aminopyridine with an α-halocarbonyl compound is a classic method for constructing the imidazo[1,2-a]pyridine (B132010) core. e3s-conferences.org

While this compound is not a direct precursor in the most common syntheses of imidazopyridines, its chemical properties allow for its conversion into suitable starting materials. For instance, hydrolysis of this compound would yield 2-aminopyridine, a key building block for many imidazopyridine syntheses. e3s-conferences.org Furthermore, the isocyanate group can be used to introduce urea (B33335) or carbamate (B1207046) functionalities, which can then be elaborated and cyclized to form the imidazole (B134444) ring fused to the pyridine core.

Common Synthetic Routes to Imidazopyridines
Synthetic MethodStarting MaterialsKey Features
Tschitschibabin Reaction2-Aminopyridine, α-halocarbonyl compoundClassic method, often requires heating. e3s-conferences.org
Groebke-Blackburn-Bienaymé Reaction2-Aminopyridine, aldehyde, isocyanideMulti-component reaction, high efficiency. organic-chemistry.org
Reaction with Terminal Alkynes2-Aminopyridines, terminal alkynesProvides a direct way to construct the heteroaromatic system. imist.ma

Benzoxazoles are another class of heterocyclic compounds with significant biological activity. medcraveonline.com Their synthesis often involves the cyclization of a 2-aminophenol (B121084) derivative with a variety of reagents, including aldehydes, carboxylic acids, or acyl chlorides. organic-chemistry.orgnih.gov this compound can serve as a precursor in the synthesis of 2-substituted benzoxazoles. The reaction of this compound with a 2-aminophenol would lead to the formation of a urea intermediate. This intermediate, upon acid-catalyzed cyclization and dehydration, would yield a 2-(pyridin-2-ylamino)benzoxazole derivative.

Selected Methods for Benzoxazole Synthesis
ReactantsCatalyst/ConditionsReference
2-Aminophenol and AldehydeSamarium triflate in aqueous medium organic-chemistry.org
2-Aminophenol and β-DiketoneBrønsted acid and CuI organic-chemistry.org
o-Bromoaryl derivativeCopper(II) oxide nanoparticles organic-chemistry.org
Aldoxime and 2-IodobromobenzeneCopper catalyst with DMEDA ligand medcraveonline.com

The versatility of this compound extends to the synthesis of a broad range of other nitrogen-containing heterocycles. researchgate.net The isocyanate group can react with various dinucleophiles to construct different ring systems. For example, reaction with hydrazines can lead to the formation of triazole or triazinone derivatives. nih.gov Its ability to form urea and carbamate linkages is fundamental to its role in constructing more complex heterocyclic systems. mdpi.com The synthesis of these diverse heterocyclic structures is crucial for the development of new materials and therapeutic agents. sigmaaldrich.commdpi.comkit.edu

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. srce.hr Its utility stems from its ability to introduce a pyridylurea or pyridylcarbamate moiety into a molecule, a common structural motif in many drugs.

For instance, this compound is used to prepare benzothiazole (B30560) analogs of BMS-243117, which are potent and selective inhibitors of the p56lck kinase, an enzyme involved in T-cell activation. usbio.net It is also a precursor in the synthesis of ergoline (B1233604) derivatives that act as antagonists of the chemokine receptor CXCR3, which is implicated in inflammatory diseases. usbio.net More recently, derivatives of isocyanatopyridines have been used in the development of small-molecule modulators for targets like the P2RX7 receptor, which has implications for immunotherapy in cancer treatment. nih.govbiorxiv.orgresearchgate.net

Examples of Pharmacologically Active Compounds Derived from this compound
Compound ClassBiological TargetTherapeutic AreaReference
Benzothiazole Analogsp56lck kinaseImmunology/Oncology usbio.net
ErgolinesCXCR3Inflammatory Diseases usbio.net
P2RX7 ModulatorsP2RX7 ReceptorImmunology/Oncology nih.govbiorxiv.orgresearchgate.net
Benzoxazoles

Role in Drug Discovery and Chemical Biology

This compound serves as a critical building block and intermediate in the synthesis of pharmacologically active molecules. Its reactivity allows for the construction of complex molecular architectures with potential therapeutic applications.

Research has shown that this compound is an intermediate used in the preparation of benzothiazoles, which have been investigated as potent and selective inhibitors of the p56lck tyrosine kinase. chemicalbook.comnih.gov The p56lck kinase is a known target in the regulation of inflammatory responses, and its inhibition is a strategy for developing new anti-bacterial and anti-inflammatory agents. nih.gov

Furthermore, this compound is utilized in the synthesis of ergoline derivatives that act as antagonists for the chemokine receptor CXCR3. chemicalbook.comamericanchemicalsuppliers.com CXCR3 and its ligands are key mediators of immune cell migration, and antagonists are explored for their potential in treating inflammatory diseases and certain cancers. rndsystems.commedchemexpress.com

In the field of multicomponent chemistry, which is pivotal for rapid drug discovery, 2-isocyanopyridines have been developed as novel "convertible isocyanides." This strategy allows for efficient, multi-step syntheses. A notable application is the two-step synthesis of carfentanil, a potent opioid analgesic, demonstrating the practical utility of pyridine-based isocyanides in creating complex drug molecules. aliyahealthgroup.comtdin.cawikipedia.orgguidetopharmacology.org

Studies have also pointed to this compound's potential as an anti-cancer agent. It is suggested to inhibit tumor cell proliferation by binding to receptors on cancer cells and interfering with their signaling pathways. multiscreensite.com

Table 1: Examples of Bioactive Compounds Synthesized Using this compound Derivatives
Target ClassSpecific TargetResulting Compound TypeTherapeutic Potential
Tyrosine Kinase Inhibitorsp56lckBenzothiazole analogsAnti-inflammatory, Anti-bacterial
Chemokine Receptor AntagonistsCXCR3ErgolinesInflammatory diseases, Cancer
Opioid Receptor Agonistsμ-opioid receptorFentanyl analogs (e.g., Carfentanil)Analgesia

Polymer Science and Materials Chemistry

The dual functionality of this compound—the highly reactive isocyanate group and the coordinating pyridine ring—makes it a valuable component in polymer and materials science.

A monomer is a small, reactive molecule that can link together to form a long-chain molecule known as a polymer. wikipedia.org this compound functions as a monomer in various polymerization reactions. Its isocyanate group (–N=C=O) readily reacts with nucleophiles like alcohols and amines in step-growth polymerization, while the pyridine ring can be involved in other types of chemical transformations. google.com The tendency of this compound to polymerize is such that stabilizers are often required to inhibit this process during storage. It is also explicitly identified as a monomer for creating Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures.

Polyurethanes are a major class of polymers formed by the reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups). wikipedia.orggoogle.com The fundamental reaction involves the addition of the alcohol's hydroxyl group across the isocyanate's N=C bond to form a urethane (B1682113) linkage. l-i.co.uk

This compound, possessing a reactive isocyanate group, is a suitable monomer for synthesizing polyurethanes. google.com The properties of the resulting polyurethane can be tuned based on the structure of the isocyanate and the polyol used. For instance, aromatic isocyanates like Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI) generally produce more rigid polymers, while aliphatic isocyanates like Hexamethylene diisocyanate (HDI) and Isophorone diisocyanate (IPDI) lead to more flexible materials with better UV stability. l-i.co.ukwikipedia.orgwikipedia.orgwikipedia.org By incorporating this compound into a polyurethane backbone, the specific properties of the pyridine ring can be imparted to the final material.

The synthesis can be performed through a one-shot process, where all reactants are mixed together, or a prepolymer process, where an excess of the isocyanate reacts with the polyol first before further reaction. google.com

Functional materials are designed to possess specific properties or to respond to external stimuli. The incorporation of this compound can be used to introduce new functionalities into materials.

The pyridine nitrogen in the polymer backbone can act as a coordination site for metal ions, a hydrogen bond acceptor, or a base. This allows for the creation of materials with tailored catalytic, adhesive, or responsive properties. For example, the hydrogen bonding capabilities of the isocyanate group and the pyridine ring are noted for their functionalizing effects. multiscreensite.com

Research into functional polyurethanes has shown that by selecting specific monomers, materials with unique characteristics such as self-healing capabilities or electrical conductivity can be developed. For instance, certain polyurethanes can be reprocessed through melting or dissolution, demonstrating recyclability. Other developments include polyurethane foams capable of conducting static electricity. google.com The principles used to create these materials, such as controlling hydrogen bonding and phase separation, are applicable to polymers derived from this compound.

Synthesis of Polyurethanes and Related Polymers

Reagents in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π–π stacking.

Self-assembly is the spontaneous organization of molecules into ordered structures. The pyridine moiety of this compound is a powerful tool in directing these assemblies. The nitrogen atom can coordinate to metals, and the aromatic ring can participate in π–π stacking.

For example, ligands containing pyridyl-urea units are used to create complex, self-assembled coordination polymers. The urea functionality is typically formed from the reaction of an isocyanate, highlighting a key application route for this compound. In one case, a custom-designed ligand with four pyridyl-urea groups was used to construct intricate, multi-component nanostructures through self-assembly with metal ions.

Preparation of Molecular Receptors and Hosts

In the field of supramolecular chemistry, this compound serves as a valuable building block for the construction of synthetic molecular receptors and hosts. This application hinges on the principles of host-guest chemistry, where a larger "host" molecule is designed to selectively bind a smaller "guest" molecule or ion through non-covalent interactions. nih.govgeorganics.skwikipedia.org The unique reactivity of the isocyanate (–N=C=O) group in this compound is central to its utility in this domain.

The most prominent synthetic route involves the reaction of this compound with primary amines to form urea-based structures. rsc.orgresearchgate.net This reaction is efficient and allows for the creation of both symmetrical and unsymmetrical urea derivatives. rsc.org The resulting urea moiety is an excellent hydrogen-bond donor, containing two polarized N-H fragments. rsc.org This feature is critical for molecular recognition, as these N-H groups can form strong, directional hydrogen bonds with anionic or electron-rich guest species. rsc.orgresearchgate.net

Specifically, the two proximate N-H groups of the urea can act in concert to:

Chelate spherical anions, effectively encapsulating them within a binding pocket. rsc.org

Donate two parallel hydrogen bonds to the oxygen atoms of a carboxylate or an inorganic oxoanion. rsc.org

By incorporating the 2-pyridyl-urea unit into larger macrocyclic or acyclic structures, chemists can create sophisticated host molecules. The pyridine ring itself can participate in binding through π-π stacking or by acting as a hydrogen bond acceptor, adding another layer of potential interaction and selectivity. The strategic placement of these urea groups allows for the precise design of cavities and binding sites tailored to specific guests, leading to applications in sensing, catalysis, and separation technologies. rsc.orgmdpi.com Similarly, reaction with alcohols yields carbamates, which also possess hydrogen-bonding capabilities and are used to build complex host architectures. wikipedia.orgresearchgate.net

Applications in Agrochemical and Industrial Chemistry

This compound is a key intermediate in the synthesis of various compounds for the agrochemical and industrial sectors. cdc.gov Its high reactivity makes it a versatile precursor for creating more complex, biologically active molecules and functional materials. wikipedia.org

In agrochemistry, pyridine-based compounds are integral to the development of fungicides, herbicides, and insecticides. nih.gov this compound serves as a foundational component for building these active ingredients. A significant application is in the synthesis of urea-derivatives that exhibit plant growth regulating properties. For instance, substituted pyridylureas can act as cytokinin-like compounds. researchgate.net A notable example, while a derivative, is Forchlorfenuron (CPPU), a potent cytokinin whose structure is 1-(2-chloro-4-pyridyl)-3-phenylurea. The synthesis of such molecules often involves the reaction of an isocyanatopyridine intermediate with an appropriate amine. researchgate.net

Research has shown that derivatives of this compound are used to create inhibitors of cytokinin oxidase/dehydrogenase (CKX), an enzyme that degrades cytokinins. By inhibiting this enzyme, the levels of growth-promoting cytokinins in plants can be maintained, potentially leading to improved crop yields, especially under stress conditions.

In industrial chemistry, the isocyanate group is widely used for the production of polymers, coatings, adhesives, and sealants. wikipedia.org While large-scale industrial production is dominated by diisocyanates like MDI and TDI, monofunctional isocyanates like this compound are used in more specialized applications. cdc.govwikipedia.org It can be used to introduce a pyridyl functional group into a polymer structure, which can modify the material's properties, such as thermal stability, light resistance, or its ability to coordinate with metals. The reaction of this compound with polyols or polyamines can be used to synthesize specialized polyurethanes and polyureas, respectively. wikipedia.org

Computational and Theoretical Investigations of 2 Isocyanatopyridine

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are employed to investigate the fundamental electronic structure, stability, and reactivity of molecules. nih.govmdpi.commdpi.com Density Functional Theory (DFT) is a particularly common approach for studying the structural and spectral properties of organic molecules, offering a balance between computational cost and accuracy. irjweb.comscirp.org

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwpmucdn.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com

While specific DFT studies detailing the frontier orbitals of 2-isocyanatopyridine were not identified in the reviewed literature, analysis of closely related pyridine (B92270) derivatives provides valuable insights. For instance, a computational study on 2-pyridinecarboxaldehyde (B72084) revealed that its HOMO is primarily composed of a nitrogen nonbonding orbital that interacts with the lone pairs of the formyl group's oxygen atom. rsc.org This interaction stabilizes the electronic structure, leading to a higher ionization energy compared to unsubstituted pyridine. rsc.org In another study on pyridine derivatives, the LUMO was found to be mainly located on the pyridine ring system. researchgate.net

For this compound, it can be inferred that the HOMO would likely involve the lone pair electrons on the pyridine nitrogen and potentially the π-system of the aromatic ring. The LUMO would be expected to have significant contributions from the π* orbitals of the highly electrophilic isocyanate (-N=C=O) group, making the central carbon atom a primary site for nucleophilic attack. The symmetry and energy of these frontier orbitals are critical in determining the pathways of reactions, such as the oxidative addition to metal complexes, as has been demonstrated for 2-halopyridines where LUMO symmetry controls the reaction mechanism. chemrxiv.org

Table 1: Representative Frontier Orbital Energies for Pyridine Derivatives (DFT Calculations)

Compound/System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method/Basis Set Source
Quinoline (B57606) (Benzo[b]pyridine) -6.55 -1.54 5.01 B3LYP/6-31+G(d,p) scirp.org
Iron(III) Porphyrin with 4-cyanopyridine (B195900) ligands - - 0.9042 B3LYP/6-311G(d,p)
Triazine Derivative -6.29 -1.81 4.48 B3LYP/6-31G irjweb.com
Antipyrine Derivative A1 -4.788 -2.339 2.449 DFT/MD Simulation researchgate.net

This table presents data for related heterocyclic compounds to illustrate typical values obtained from DFT calculations, as specific data for this compound was not available.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, identifying intermediates, and characterizing the high-energy transition states that connect them. smu.edunih.gov A reaction pathway diagram, or energy profile, plots the energy of the system as it progresses from reactants to products, with transition states representing the energy maxima. savemyexams.comlibretexts.org The energy required to reach the highest transition state is the activation energy (Ea), which determines the reaction rate. savemyexams.com In multi-step reactions, the step with the highest activation energy is the rate-determining step. libretexts.org

Specific computational studies elucidating the reaction pathways of this compound with nucleophiles were not found. However, the high reactivity of the isocyanate group is well-established. It readily reacts with nucleophiles such as amines to form ureas and with alcohols to form carbamates.

Computational investigations on related compounds provide a model for how such reactions would be studied. For example, DFT calculations on 2-chloro-5-isocyanatopyridine (B55593) show that the electron-withdrawing isocyanate group increases the activation barriers for reactions at adjacent positions, thereby influencing regioselectivity. For this compound, a computational study of its reaction with a nucleophile (e.g., an amine) would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface corresponding to the transition state of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. smu.edu

This process allows for a detailed understanding of the reaction mechanism, including whether it is a concerted (one-step) or stepwise process. researchgate.net It can also reveal the existence of "hidden" intermediates that are not experimentally observable but play a crucial role in the reaction mechanism. smu.edu In some complex cases, a single transition state has been found to lead to multiple different products. wayne.edu

Frontier Orbital Analysis (e.g., Isocyanide C-centered lone pair σ and π* orbitals)

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a small molecule (ligand) interacts with a macromolecular target, typically a protein. nih.govrsc.org These methods are fundamental in drug discovery and chemical biology.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. mdpi.com The process involves sampling numerous possible conformations of the ligand within the binding site and scoring them based on an energy function to identify the most favorable binding mode. nih.gov

Given that this compound is a reactive electrophile, its interaction with many biological targets would likely be covalent. The isocyanate group can form a covalent bond with nucleophilic amino acid residues such as serine, threonine, cysteine, or lysine. Therefore, standard non-covalent docking approaches would be insufficient. Instead, covalent docking simulations would be required. This specialized technique models the formation of a chemical bond between the ligand and the protein, providing a more accurate representation of the final complex.

Following docking, Molecular Dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of conformational changes, the stability of binding interactions (like hydrogen bonds), and the role of water molecules in the binding pocket. researchgate.netaps.org

A primary goal of molecular simulation is to predict the binding affinity, often expressed as a binding free energy (ΔG), which correlates with the inhibitory constant (Ki) or IC50 value of a ligand. nih.gov Docking programs provide scoring functions that give a rough estimate of binding affinity. nih.gov

More rigorous and computationally intensive methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), are often used in conjunction with MD simulations to calculate binding free energies with higher accuracy. researchgate.net These methods calculate the free energy difference between two states (e.g., the ligand in solution and the ligand bound to the protein). While no specific binding affinity predictions for this compound were found, numerous studies on other pyridine-based compounds have successfully used these techniques to rationalize experimental activity and guide the design of more potent molecules. nih.govnih.govrjraap.com

Table 2: Example of Molecular Docking Results for Pyridine Derivatives Against a Protein Target (Eg5 Kinesin)

Compound Binding Free Energy (kcal/mol) Predicted Ki (µM) Key Interacting Residues Source
Pyridine Derivative 5m -9.52 0.105 GLU116, GLY117 nih.gov

This table illustrates the type of data generated from molecular docking studies on related heterocyclic systems.

Ligand-Protein Interactions

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle of QSAR is that the structural features of a molecule determine its physicochemical properties, which in turn dictate its biological activity. mdpi.com QSAR is a key ligand-based computational tool in drug discovery for predicting the activity of new chemical entities. researchgate.netfrontiersin.org

A QSAR model takes the general form: Activity = f(molecular descriptors) + error wikipedia.org

The process involves several steps:

Data Set Collection: Assembling a series of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical properties. These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges. nih.gov

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates a subset of the descriptors with the observed activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). bpasjournals.com

While no specific QSAR studies focused on this compound derivatives were identified, numerous QSAR analyses have been performed on other classes of pyridine compounds. nih.govnih.govbpasjournals.com For example, a QSAR study on pyridine derivatives as corrosion inhibitors for steel found that their efficiency correlated with quantum chemical parameters like HOMO and LUMO energies and the total negative charge on the molecule. nih.gov Another 3D-QSAR study on imidazo[4,5-b] pyridine derivatives showed that electrostatic effects were dominant in determining their anti-cancer activity. bpasjournals.com Such studies provide a framework for how a QSAR analysis on a novel series of this compound derivatives could be conducted to guide the synthesis of compounds with optimized activity.

Conformational Analysis and Isomerism (e.g., cis and trans forms)

Computational investigations into the structure of this compound focus significantly on its conformational possibilities. The molecule's geometry is primarily defined by the rotation around the single bond connecting the pyridine ring to the isocyanate (–N=C=O) group. This rotation gives rise to two principal planar conformers, often referred to as s-cis and s-trans (or syn and anti).

In the s-trans conformation, the isocyanate group is oriented away from the pyridine ring's nitrogen atom. Conversely, the s-cis conformation has the isocyanate group positioned on the same side as the ring's nitrogen. Theoretical calculations, typically employing methods like Density Functional Theory (DFT), are used to determine the geometries of these conformers and to locate the transition states that separate them on the potential energy surface. rsc.orgresearchgate.net

Studies on structurally related molecules, such as 2,2′-bipyridine and other heteroaryl ureas, provide a framework for understanding the forces at play. researchgate.netrsc.org These analyses reveal that the relative stability of the conformers is dictated by a delicate balance of steric hindrance and electrostatic interactions. researchgate.net For this compound, the s-trans form is generally predicted to be the global minimum (the most stable conformer) due to reduced steric repulsion between the oxygen atom of the isocyanate group and the nitrogen atom of the pyridine ring. The s-cis form represents a local minimum, slightly higher in energy.

Computational methods can precisely calculate the energy difference between these two stable conformers. Furthermore, they can map the entire rotational energy profile, identifying the energy barrier (rotational barrier) that must be overcome for the molecule to convert from one form to the other. mdpi.comnih.gov This barrier corresponds to a transition state, typically a non-planar arrangement of the molecule. For similar molecules, these rotational barriers are found to be influenced by factors like electron correlation, exchange energy, and steric repulsion between nearby hydrogen atoms. researchgate.net Experimental evidence from studies on analogous compounds, such as 2-pyridylketene, which also exhibits s-Z (cis) and s-E (trans) conformers, supports the theoretical prediction of isomerism in this compound. researchgate.net

Computational Approaches to Green Synthesis Optimization

Computational chemistry offers powerful tools for optimizing the synthesis of this compound with a focus on green and sustainable principles. A primary goal in isocyanate production is the avoidance of highly toxic reagents like phosgene (B1210022), which is used in traditional synthesis routes. digitellinc.comresearchgate.net Computational models are instrumental in developing and refining phosgene-free alternatives.

One such alternative is the direct reductive carbonylation of corresponding nitro-pyridines. digitellinc.com Theoretical studies in this area employ computational methods to achieve several key objectives for synthesis optimization:

Mechanism Elucidation : Computational calculations are used to map out the entire reaction mechanism at a molecular level. This includes identifying all elementary steps, reactive intermediates, and transition states. digitellinc.com By understanding the precise pathway, chemists can identify bottlenecks and potential points for intervention.

Catalyst Design : The efficiency of many green synthesis routes hinges on the catalyst. Computational models can simulate the interaction of various catalysts with the reactants, helping to design new catalysts with higher activity and selectivity. This involves analyzing electronic properties and structural features to enhance catalytic performance for reactions like the thermal decomposition of carbamates or the carbonylation of nitro compounds. digitellinc.commdpi.com

Reaction Condition Optimization : Theoretical models can predict how changes in reaction conditions, such as temperature, pressure, and solvent, will affect reaction rates and yields. This in silico screening allows for the identification of optimal conditions without extensive and costly laboratory experimentation. For instance, modeling can help select green solvents like water or ionic liquids by predicting their effect on the reaction's energy profile. frontiersin.org

Side Reaction Analysis : Computational studies can explore potential alternative reaction pathways that lead to undesirable byproducts. digitellinc.com By understanding how these side reactions occur, conditions can be tailored to minimize their formation, thereby increasing the purity of the final product and reducing waste, a core principle of green chemistry. frontiersin.orgmdpi.com

By combining computational insights with experimental validation, researchers can develop robust, efficient, and environmentally benign synthesis routes for this compound and other valuable heterocyclic compounds. digitellinc.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.